molecular formula C12H18ClFN2O B2884419 3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride CAS No. 1909336-88-4

3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride

Cat. No. B2884419
CAS RN: 1909336-88-4
M. Wt: 260.74
InChI Key: CCYJPGHDLPPXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C12H18ClFN2O and a molecular weight of 260.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H18ClFN2O . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride” include a molecular weight of 260.74 . Other properties such as melting point, boiling point, and density may be available in specialized chemical databases .

Scientific Research Applications

Selective Recognition and Transfer of Hydrophilic Compounds

Research demonstrates that fluoroalkylated compounds have the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This capability is significant in the context of separating and concentrating specific molecules from mixtures for analytical or preparatory purposes in chemical and biological research. Notably, these compounds can recognize methylene blue, methyl orange, acriflavine hydrochloride, and 3-aminophenylboronic acid, showcasing their potential in diverse applications ranging from environmental monitoring to pharmaceutical development (Sawada et al., 2000).

Antimicrobial Activity

Another area of application is the synthesis of derivatives with antibacterial properties. Research into pyridonecarboxylic acids, for instance, has yielded compounds with significant antibacterial activity. These compounds, including variants with amino-substitutions, have been explored for their effectiveness against various bacterial strains, indicating the potential of 3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride derivatives in developing new antibacterial agents (Egawa et al., 1984).

Cancer Research

The compound and its derivatives have been implicated in cancer research, with studies focusing on the synthesis and antitumor activities of related molecules. For instance, research into 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has shown promising results in inhibiting the proliferation of cancer cell lines, highlighting the compound's relevance in the development of new anticancer drugs (Hao et al., 2017).

Synthesis of New Pharmacophores

Functionalized amino acid derivatives, developed from 3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride, have been explored as new pharmacophores for anticancer agents. Some of these derivatives have demonstrated cytotoxicity against human cancer cell lines, showcasing their potential in anticancer drug design (Kumar et al., 2009).

Future Directions

The future directions for research involving this compound would depend on the specific field and context. It’s used for research purposes , and could potentially be involved in the development of new chemical processes or products.

properties

IUPAC Name

2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-8-5-11(13)4-3-9(8)6-10(7-14)12(16)15-2;/h3-5,10H,6-7,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYJPGHDLPPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(CN)C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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